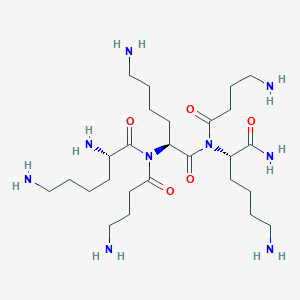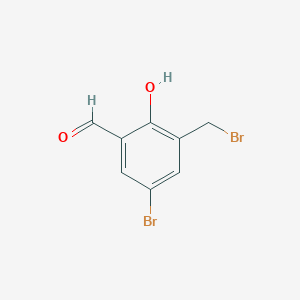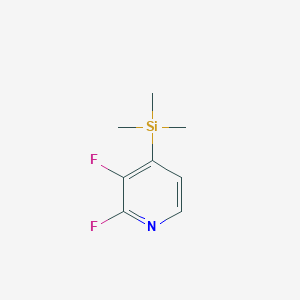
2,3-Difluoro-4-(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4-(trimethylsilyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both fluorine and trimethylsilyl groups in the pyridine ring imparts distinct reactivity and stability characteristics, making it a valuable compound in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate reagents . Another approach involves the use of diazotization of substituted 2-aminopyridines followed by reaction with trimethylchlorosilane .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable reactions such as the Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions . This method is favored for its functional group tolerance and environmental benignity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Difluoro-4-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide and other nucleophiles are often used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various azido or amino derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4-(trimethylsilyl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,3-Difluoro-4-(trimethylsilyl)pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing nature of the fluorine atoms and the steric effects of the trimethylsilyl group influence its reactivity and interaction with other molecules . These properties make it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2,3-Difluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trimethylsilyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a single fluorine atom and a trifluoromethyl group.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness: The combination of fluorine and trimethylsilyl groups in 2,3-Difluoro-4-(trimethylsilyl)pyridine provides a unique balance of electronic and steric properties, making it particularly useful in specific synthetic applications where other fluorinated pyridines may not be as effective .
Eigenschaften
CAS-Nummer |
851386-36-2 |
|---|---|
Molekularformel |
C8H11F2NSi |
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
(2,3-difluoropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)6-4-5-11-8(10)7(6)9/h4-5H,1-3H3 |
InChI-Schlüssel |
FSPMUGOCZVISPN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
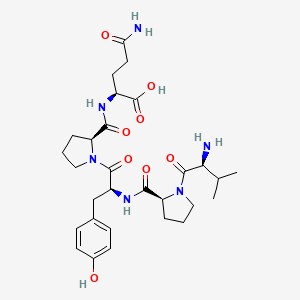
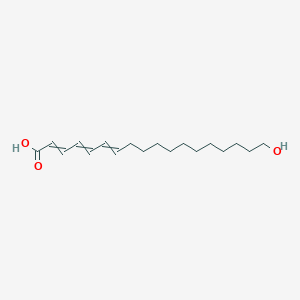
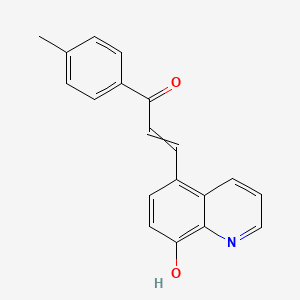
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
![4-{2-[3-(Pentadec-8-EN-1-YL)phenoxy]ethoxy}benzaldehyde](/img/structure/B14199732.png)


![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)

